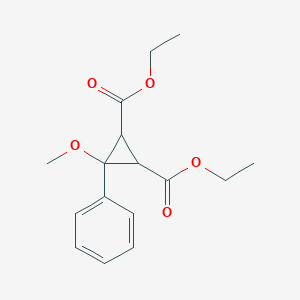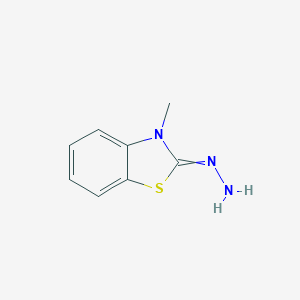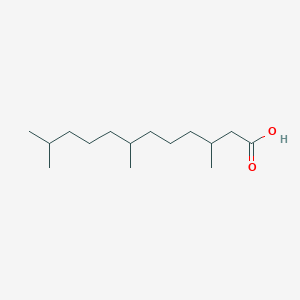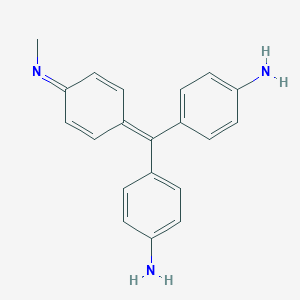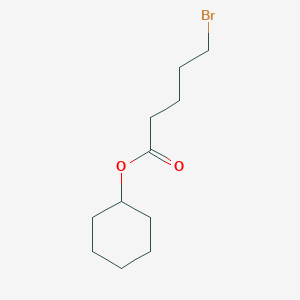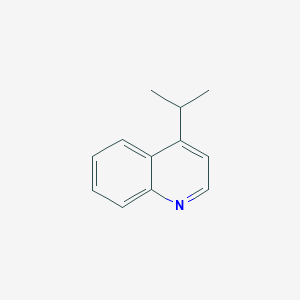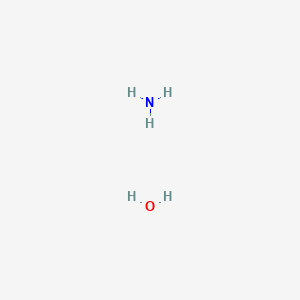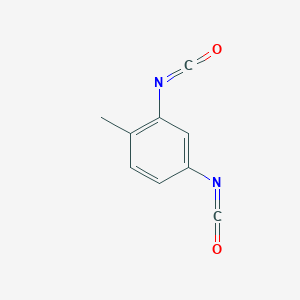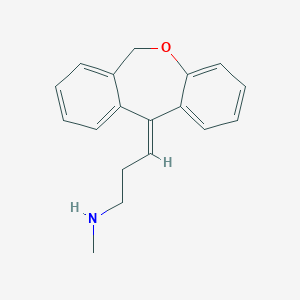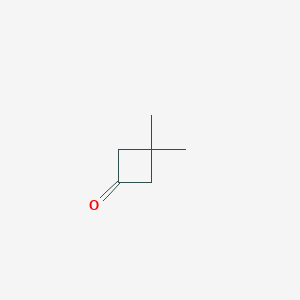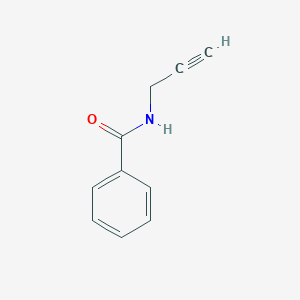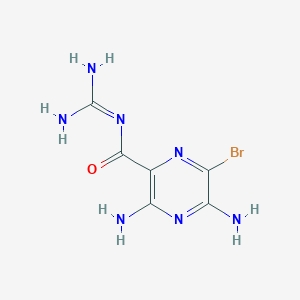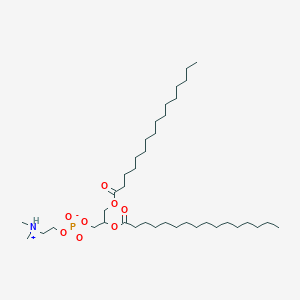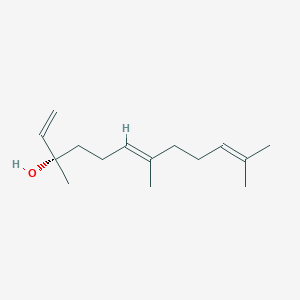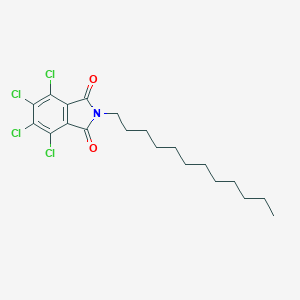
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-dodecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-dodecyl- (hereafter referred to as TDCPP) is a chemical compound that belongs to the family of organochlorine compounds. It is used as a flame retardant in various consumer products, such as furniture, electronics, and building materials. TDCPP has been identified as a potential endocrine disruptor, and there is growing concern about its impact on human health and the environment.
Wirkmechanismus
TDCPP acts as an antagonist to the thyroid hormone receptor, which is responsible for regulating the body's metabolism. By blocking the thyroid hormone receptor, TDCPP can disrupt the normal functioning of the thyroid gland, leading to a range of health problems.
Biochemische Und Physiologische Effekte
TDCPP has been shown to have a range of biochemical and physiological effects. It can interfere with the production of estrogen and testosterone, leading to reproductive problems. TDCPP can also cause oxidative stress, which can damage cells and tissues. Additionally, TDCPP has been shown to have carcinogenic effects, increasing the risk of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
TDCPP is commonly used in laboratory experiments to study its effects on human health and the environment. One advantage of using TDCPP is that it is readily available and relatively inexpensive. However, there are also limitations to using TDCPP in experiments. For example, TDCPP is highly toxic, and its effects can be difficult to interpret due to its complex mechanism of action.
Zukünftige Richtungen
There are several future directions for research on TDCPP. One area of focus is the development of alternative flame retardants that are safer and more environmentally friendly. Another area of research is the identification of the long-term health effects of TDCPP exposure, particularly in vulnerable populations such as children and pregnant women. Additionally, there is a need for further research on the mechanisms of TDCPP toxicity and the development of effective treatments for TDCPP-related health problems.
Conclusion:
In conclusion, TDCPP is a chemical compound that is commonly used as a flame retardant in consumer products. However, there is growing concern about its potential health effects, particularly its impact on the endocrine system. TDCPP has been extensively studied in scientific research, and there are several future directions for further research on this compound. It is important to continue to study TDCPP and other organochlorine compounds to ensure the safety of consumer products and protect human health and the environment.
Synthesemethoden
TDCPP can be synthesized by reacting 2-amino-5,6,7,8-tetrachloro-1,3-dioxoisoindoline with dodecyl alcohol in the presence of a catalyst. This reaction results in the formation of TDCPP, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
TDCPP has been extensively studied for its potential health effects. Several studies have shown that TDCPP can disrupt the endocrine system by interfering with the production, release, transport, and metabolism of hormones. TDCPP has also been shown to have neurotoxic effects, causing damage to the nervous system.
Eigenschaften
CAS-Nummer |
1571-20-6 |
|---|---|
Produktname |
1H-Isoindole-1,3(2H)-dione, 4,5,6,7-tetrachloro-2-dodecyl- |
Molekularformel |
C20H25Cl4NO2 |
Molekulargewicht |
453.2 g/mol |
IUPAC-Name |
4,5,6,7-tetrachloro-2-dodecylisoindole-1,3-dione |
InChI |
InChI=1S/C20H25Cl4NO2/c1-2-3-4-5-6-7-8-9-10-11-12-25-19(26)13-14(20(25)27)16(22)18(24)17(23)15(13)21/h2-12H2,1H3 |
InChI-Schlüssel |
PVGSRFBCZFJQFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Kanonische SMILES |
CCCCCCCCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Andere CAS-Nummern |
1571-20-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



